Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Ethyl 3-amino-3-methylbutanoate (CAS 85532-42-9)
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-3-methylbutanoate is a fascinating and highly useful molecule in the world of organic chemistry. As a β-amino acid ester, it possesses two key functional groups—an amine and an ester—which make it a valuable precursor for creating a wide range of more complex molecules. Its true potential lies in its ability to act as a foundational component for building heterocyclic compounds, which are ring-like structures containing atoms of at least two different elements. These heterocyclic scaffolds are at the heart of many pharmaceutical drugs, making Ethyl 3-amino-3-methylbutanoate a compound of significant interest to those in the field of drug discovery and development.[1] This guide will provide a deep dive into its properties, synthesis, and applications, offering insights for its effective use in research and development.
Physicochemical and Spectroscopic Profile
Core Physicochemical Data
Below is a summary of the known and estimated physicochemical properties of Ethyl 3-amino-3-methylbutanoate and its hydrochloride salt.
| Property | Value (Free Base, CAS 85532-42-9) | Value (Hydrochloride Salt, CAS 85532-40-7) | Source |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ | [2] |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol | [2][3] |
| Appearance | Not specified (likely a liquid) | White to pale-yellow powder or crystals | |
| Boiling Point | Estimated: ~180-200 °C at 760 mmHg | 233.9 °C at 760 mmHg | [3] |
| Melting Point | Not available | 99.0 to 103.0 °C | [3] |
| Density | Not available | Not available | |
| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol.[4] | Soluble in water |
Spectroscopic Signature
While experimental spectra for Ethyl 3-amino-3-methylbutanoate are not widely published, we can predict its characteristic spectroscopic features based on its structure and data from similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The two methyl groups at the 3-position would likely appear as a singlet, and the protons of the amino group would also be visible.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester group at a characteristic downfield shift.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically around 1730 cm⁻¹. Additionally, N-H stretching vibrations for the primary amine would be expected in the region of 3300-3500 cm⁻¹.[5]
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (145.20 g/mol ).
Synthesis of Ethyl 3-amino-3-methylbutanoate: A Practical Approach
The Ritter reaction is a powerful and well-established method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as an alcohol in the presence of a strong acid.[6][7] This reaction provides a plausible and efficient route to Ethyl 3-amino-3-methylbutanoate.
Proposed Synthesis via the Ritter Reaction
The synthesis would proceed by reacting a suitable tertiary alcohol with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting nitrilium ion.
Caption: Proposed Ritter reaction pathway for the synthesis of Ethyl 3-amino-3-methylbutanoate.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of ethyl cyanoacetate in a suitable solvent (e.g., acetic acid) in an ice bath.
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Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
Alcohol Addition: Add tert-butanol dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Workup: Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reactivity and Applications in Drug Development
Ethyl 3-amino-3-methylbutanoate is a versatile building block primarily due to the reactivity of its amino and ester groups. These functionalities allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of various heterocyclic compounds.
Core Reactivity
The primary amine is nucleophilic and can react with various electrophiles, while the ester can undergo hydrolysis, amidation, or reduction. This dual reactivity is key to its utility in constructing complex molecular architectures.
Caption: Key reactive pathways of Ethyl 3-amino-3-methylbutanoate.
Role in Heterocyclic Synthesis
One of the most significant applications of β-amino esters is in the synthesis of pyridines and pyrimidines, which are common motifs in pharmaceuticals. For example, through condensation reactions with 1,3-dicarbonyl compounds, Ethyl 3-amino-3-methylbutanoate can be used to construct substituted pyridine rings.
Safety and Handling
Ethyl 3-amino-3-methylbutanoate is classified as a corrosive substance and must be handled with appropriate safety precautions.[2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
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Ingestion: Rinse mouth. Do NOT induce vomiting.[10]
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Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be treated as hazardous.[11]
Conclusion
Ethyl 3-amino-3-methylbutanoate is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic compounds. While there are gaps in the publicly available experimental data for this specific molecule, its properties and reactivity can be reliably inferred from related compounds and well-established chemical principles. With careful handling and an understanding of its chemical nature, this compound can be a powerful tool in the hands of researchers and drug development professionals.
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